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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

Cat. No.: B031271 Get Quote

This guide provides a comprehensive literature review of 4-hydroxy-N-methylproline (NMP),

a bioactive non-proteinogenic amino acid. It is intended for researchers, scientists, and

professionals in drug development, offering an objective comparison of its properties and

performance based on available experimental data. The review covers its synthesis, biological

activities with a focus on neuroprotection, and detailed experimental protocols from key

studies.

Introduction to 4-hydroxy-N-methylproline
4-hydroxy-N-methylproline, chemically known as (2S, 4R)-4-hydroxy-1-methylpyrrolidine-2-

carboxylic acid, is a derivative of the amino acid proline.[1] It is a naturally occurring compound

that has been isolated from various sources, including the leaves of the plant Sideroxylon

obtusifolium and as a constituent of cyclic peptides produced by cyanobacteria.[2][3][4] Recent

studies have highlighted its potential as a therapeutic agent, particularly for its neuroprotective

and anticonvulsant properties.[2][5] This guide will synthesize the current knowledge on NMP,

presenting its physicochemical characteristics, synthesis methods, and a detailed analysis of its

biological effects.

Table 1: Physicochemical Properties of 4-hydroxy-N-methylproline
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Property Value Source

Molecular Formula C6H11NO3 [6]

Molecular Weight 145.16 g/mol [6]

IUPAC Name

(2S,4R)-4-hydroxy-1-

methylpyrrolidin-1-ium-2-

carboxylate

[6]

InChIKey
FMIPNAUMSPFTHK-

UHNVWZDZSA-N
[6]

Canonical SMILES C[NH+]1C--INVALID-LINK--O [6]

| Class | Proline and derivatives | |

Synthesis and Production
The production of 4-hydroxyproline derivatives can be achieved through both chemical

synthesis and biological processes. While traditional methods for producing the parent

compound, trans-4-hydroxy-l-proline, involve the acid hydrolysis of collagen, this process

suffers from low productivity and environmental concerns.[7]

Chemical Synthesis: Patented methods describe the synthesis of related protected forms, such

as N-BOC-cis-4-hydroxyproline methyl ester.[8] This multi-step process typically involves:

Amino Group Protection: The amino group of 4-hydroxy-L-proline is protected, for example,

with a BOC (tert-butyloxycarbonyl) group using BOC anhydride.[8]

Carboxyl Group Esterification: The carboxylic acid group is then esterified to form the methyl

ester.[8] These synthetic routes are crucial for creating derivatives used in peptide synthesis

and drug discovery.

Biosynthesis: Metabolic engineering offers a promising alternative for producing hydroxyproline

derivatives.[7] Microorganisms like Escherichia coli and Corynebacterium glutamicum are being

engineered to produce trans-4-hydroxy-l-proline from glucose.[7] This involves introducing and

expressing proline hydroxylase enzymes, which stereospecifically add a hydroxyl group to
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proline.[7][9] In nature, NMP is found as a component of nonribosomal peptides in

cyanobacteria, where its synthesis is governed by specific gene clusters.[3][4]

Biological Activity and Therapeutic Potential
The primary therapeutic potential of NMP identified in recent literature lies in its neuroprotective

and anticonvulsant effects. Studies have demonstrated its ability to mitigate cellular damage in

astrocytes, which play a critical role in the pathophysiology of epilepsy.[2][5]

Neuroprotection against Pilocarpine-Induced Injury: Pilocarpine, a muscarinic acetylcholine

receptor agonist, is used to induce seizures in experimental models, causing excitotoxicity,

oxidative stress, and cell death in neurons and glial cells. NMP has shown significant protective

effects in cultured astrocytes exposed to cytotoxic concentrations of pilocarpine (IC50 = 31.86

mM).[2]

Cell Viability: NMP treatment following pilocarpine exposure dose-dependently increased

astrocyte viability.[2][5]

Oxidative Stress Reduction: It significantly reduced the accumulation of cytoplasmic

Reactive Oxygen Species (ROS).[2]

Mitochondrial Protection: NMP protected mitochondria from pilocarpine-induced

depolarization, a key event in the apoptotic cascade.[2]

Modulation of Biomarkers: The compound attenuated the overexpression of Glial Fibrillary

Acidic Protein (GFAP) and Voltage-Dependent Anion Channel 1 (VDAC-1), important

biomarkers of astrocyte dysfunction and cell death signaling.[2]

The proposed mechanism for its anticonvulsant action may also involve the gamma-

aminobutyric acid (GABA) transporter GAT 1.[2]

Table 2: Comparison of NMP Effects on Pilocarpine-Treated Astrocytes
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Parameter
Pilocarpine-
Induced Effect
(Positive Control)

Effect of NMP
Treatment
(Concentration)

Percent Change vs.
Positive Control

Cell Viability
Significant
decrease

Increase in viability
+58.3% (25 µg/mL)
[2][5]

Increase in viability
+72.5% (50 µg/mL)[2]

[5]

Increase in viability
+89.3% (100 µg/mL)

[2][5]

Cytoplasmic ROS
Significant increase

(6.7-fold vs. control)[2]
Reduction in ROS -72.7% (25 µg/mL)[2]

Reduction in ROS -75.2% (50 µg/mL)[2]

Reduction in ROS -87.7% (100 µg/mL)[2]

| Mitochondrial Potential | ~20% decrease in fluorescence vs. control[2] | Increase in

fluorescence | +49.3% (25 µg/mL)[2] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols are summarized from the study investigating NMP's neuroprotective effects.

[2]

Cell Culture and Treatment: Primary astrocyte cultures are established and incubated with a

cytotoxic concentration of pilocarpine (IC50 = 31.86 mM) for 24 hours to induce cellular injury.

Following this, the cells are treated with various concentrations of NMP (e.g., 3.12 to 100

µg/mL) for an additional 24 hours before assessment.

Cell Viability Assessment (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay is used to measure cell viability.

After treatment, the culture medium is replaced with a fresh medium containing MTT

solution.
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Cells are incubated to allow mitochondrial dehydrogenases in viable cells to convert the

yellow MTT to purple formazan crystals.

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

The absorbance of the solution is measured using a spectrophotometer at a specific

wavelength (e.g., 570 nm). Absorbance is directly proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a

fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Cells are treated as described above.

DCFH-DA is added to the cell culture and incubated. The probe is deacetylated by

intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-

dichlorofluorescein (DCF).

The fluorescence intensity is measured using a flow cytometer or fluorescence microplate

reader.

Mitochondrial Transmembrane Potential (ΔΨm) Assessment: The cationic fluorescent dye

Rhodamine 123 is used to assess mitochondrial membrane potential.

Following treatment, cells are incubated with Rhodamine 123.

The dye accumulates in active mitochondria with an intact membrane potential.

A decrease in potential, indicative of mitochondrial dysfunction, results in reduced dye

accumulation and lower fluorescence.

The fluorescence intensity is quantified by flow cytometry. A shift in the fluorescence peak

indicates changes in ΔΨm.

Visualized Workflows and Pathways
To clarify the experimental process and the compound's mechanism of action, the following

diagrams are provided.
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Experimental Workflow for NMP Neuroprotection Assay
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Pilocarpine (IC50) for 24h

3. Treatment:
NMP (3.12-100 µg/mL) for 24h

4. Assess Cellular Health

Cell Viability
(MTT Assay)

Oxidative Stress
(ROS Measurement)

Mitochondrial Function
(ΔΨm Assay)

Click to download full resolution via product page

Caption: Workflow for evaluating the neuroprotective effects of NMP on astrocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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